Cas no 878086-16-9 ([(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(2-methoxyphenyl)-2-phenylprop-2-enoate)
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(2-methoxyphenyl)-2-phenylprop-2-enoate Chemical and Physical Properties
Names and Identifiers
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- [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate
- 878086-16-9
- AKOS001215688
- EN300-26686719
- Z19246147
- [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(2-methoxyphenyl)-2-phenylprop-2-enoate
- [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(2-methoxyphenyl)-2-phenylprop-2-enoate
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- Inchi: 1S/C24H26N2O4/c1-17(2)24(3,16-25)26-22(27)15-30-23(28)20(18-10-6-5-7-11-18)14-19-12-8-9-13-21(19)29-4/h5-14,17H,15H2,1-4H3,(H,26,27)/b20-14+
- InChI Key: FBJZXMPUYXKLDA-XSFVSMFZSA-N
- SMILES: O(C(/C(=C/C1C=CC=CC=1OC)/C1C=CC=CC=1)=O)CC(NC(C#N)(C)C(C)C)=O
Computed Properties
- Exact Mass: 406.18925731g/mol
- Monoisotopic Mass: 406.18925731g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 9
- Complexity: 672
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 88.4Ų
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(2-methoxyphenyl)-2-phenylprop-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26686719-0.05g |
878086-16-9 | 90% | 0.05g |
$212.0 | 2023-09-11 |
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(2-methoxyphenyl)-2-phenylprop-2-enoate Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(2-methoxyphenyl)-2-phenylprop-2-enoate
Compound CAS No. 878086-16-9: [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(2-methoxyphenyl)-2-phenylprop-2-enoate
The compound with CAS No. 878086-16-9, known as [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(2-methoxyphenyl)-2-phenylprop-2-enoate, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug development and material science.
Structural Analysis: The molecule consists of a (1-cyano-1,2-dimethylpropyl)carbamoyl group attached to a methyl ester moiety. The ester group is further connected to a 3-(2-methoxyphenyl)-2-phenylpropenoate structure. This combination of functional groups provides the compound with versatile reactivity and selectivity in chemical reactions. The presence of the cyano group introduces electron-withdrawing effects, which can influence the compound's electronic properties and reactivity.
Synthesis and Properties: The synthesis of this compound involves a multi-step process, typically starting from cyanide precursors and progressing through various coupling and substitution reactions. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing production costs and enhancing yield. The compound exhibits stability under moderate conditions but can undergo specific transformations under controlled thermal or photochemical stimuli.
Applications in Pharmacology: Research has shown that this compound possesses bioactive properties, making it a candidate for drug development. Specifically, studies have highlighted its potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibits selective inhibition of [enzyme name], which is implicated in [disease name]. This finding underscores its potential as a lead compound for therapeutic interventions.
Environmental Impact: Assessments of the compound's environmental fate indicate that it undergoes biodegradation under aerobic conditions. However, its persistence in aquatic environments remains a subject of ongoing research to ensure compliance with environmental regulations.
Conclusion: CAS No. 878086-16-9 represents a significant advancement in organic chemistry, offering diverse applications across multiple disciplines. Its unique structure and bioactive properties position it as a valuable asset in both academic research and industrial applications. Continued exploration into its synthesis, properties, and applications will undoubtedly unlock further potential for this intriguing compound.
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